Ácido 4-metil-3,4-dihidro-2H-1,4-benzoxazina-6-carboxílico

Descripción general

Descripción

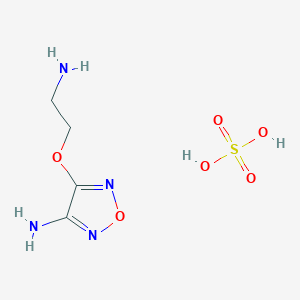

“4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This code represents the compound’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.20 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol .Aplicaciones Científicas De Investigación

Intermedio Farmacéutico

Este compuesto puede servir como intermedio en la síntesis de diversos agentes farmacéuticos. Por ejemplo, los derivados de benzoxazina se han identificado como potenciadores alostéricos (AE) de la actividad agonista en el receptor A1 de adenosina .

Diseño de Agentes Anticancerígenos

Los derivados de benzoxazina pueden desempeñar un papel en el diseño y síntesis de nuevos agentes anticancerígenos. Se pueden utilizar en estudios de modelado molecular para optimizar las interacciones fármaco-receptor para obtener efectos terapéuticos mejorados .

Síntesis de Compuestos Estructuralmente Diversos

El núcleo de benzoxazina se puede utilizar en reacciones multicomponente (MCR) para sintetizar una amplia gama de compuestos estructuralmente diversos con posibles actividades biológicas .

Resolución Cinética

En la química sintética, la resolución cinética es un método para separar enantiómeros. Los derivados de benzoxazina se pueden utilizar en procesos de resolución cinética mutua para lograr una alta selectividad en la síntesis de compuestos enantioméricamente puros .

Investigación de Química Medicinal

El anillo de benzoxazina es un motivo estructural común en muchos compuestos biológicamente activos. La investigación de derivados de benzoxazina puede conducir al descubrimiento de nuevos fármacos con diversas aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the stabilization of the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately causing DNA damage. Additionally, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .

Molecular Mechanism

At the molecular level, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with DNA topoisomerase I results in the inhibition of the enzyme’s catalytic activity, preventing the relaxation of supercoiled DNA . This compound can also influence gene expression by binding to transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in animal models vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in changes in cellular metabolism and the production of metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate its distribution within different cellular compartments, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQTACOFRNOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196980 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532391-92-7 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532391-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

![2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline](/img/structure/B1389464.png)

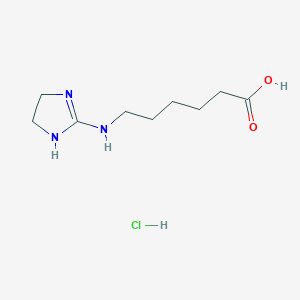

![3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1389469.png)

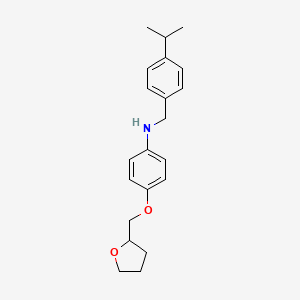

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389473.png)

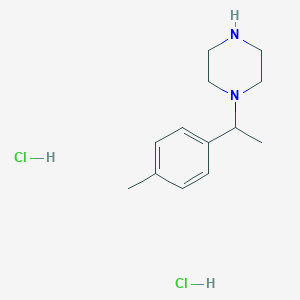

![N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline](/img/structure/B1389474.png)

![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)

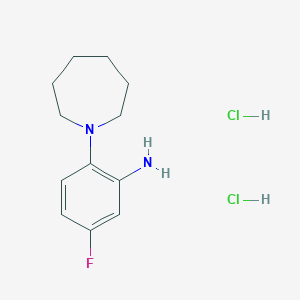

![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)